

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Avelumab Treatment

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## Compound of Interest

Compound Name: Avelumab (anti-PD-L1)

Cat. No.: B13395610

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] It is an immune checkpoint inhibitor approved for the treatment of various cancers, including metastatic Merkel cell carcinoma and advanced urothelial carcinoma.[1][2][4] Avelumab's mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, which releases the "brakes" on the immune system and allows T-cells to recognize and attack cancer cells.[2][3][5] Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, Avelumab retains a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), primarily mediated by Natural Killer (NK) cells, against tumor cells.[1][3][5][6]

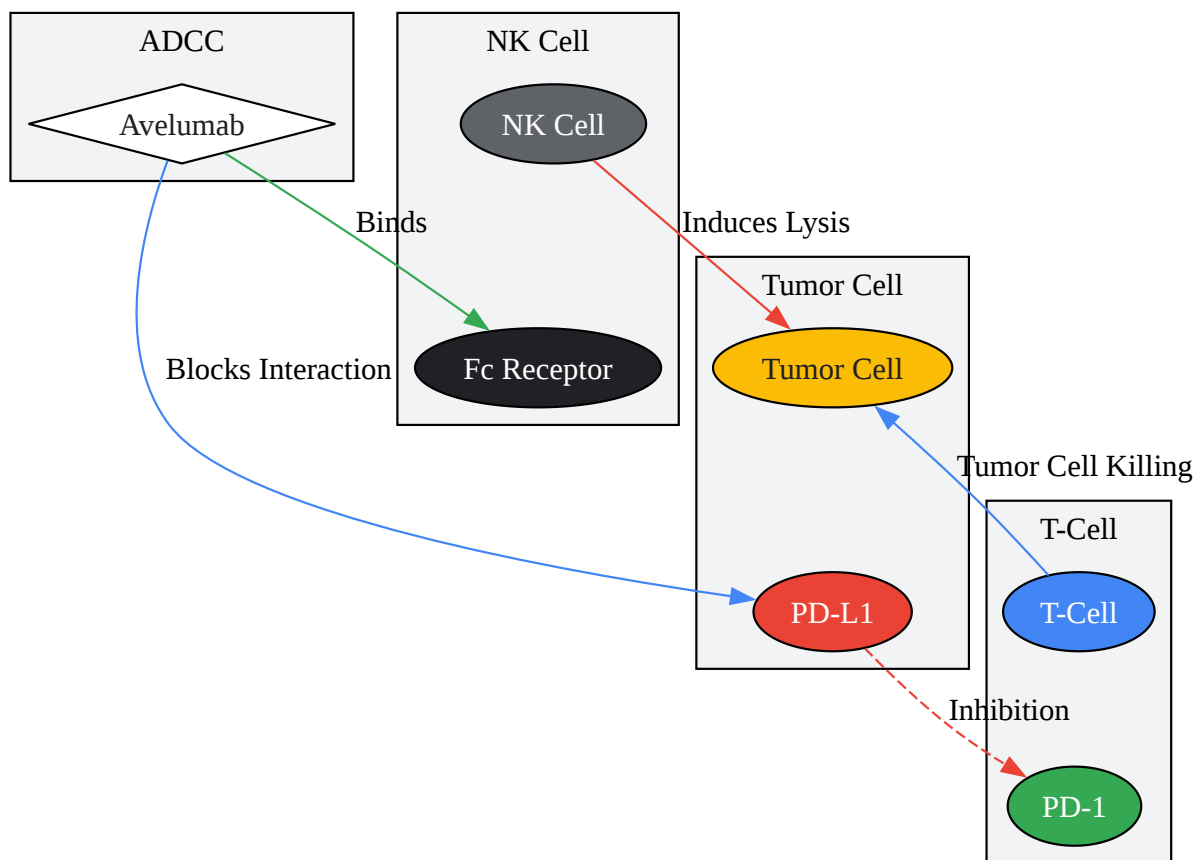
A theoretical concern with Avelumab has been the potential for lysis of PD-L1-expressing immune cells via ADCC.[1][6] However, extensive clinical and preclinical studies have shown that Avelumab does not cause a significant reduction in the absolute counts of various immune cell subsets in the peripheral blood of patients.[1][7][8] This is likely due to the lower density of PD-L1 on immune cells compared to tumor cells.[1] Flow cytometry is a critical tool for monitoring the effects of Avelumab on the immune system, allowing for detailed characterization and quantification of various immune cell populations.[7][8][9] These

application notes provide a comprehensive guide to analyzing immune cell populations in patients treated with Avelumab using flow cytometry.

## Avelumab's Dual Mechanism of Action

Avelumab's therapeutic effect is derived from two key mechanisms:

- Immune Checkpoint Blockade: By binding to PD-L1, Avelumab prevents its interaction with PD-1 on T-cells. This disruption of the PD-1/PD-L1 pathway reinvigorates exhausted T-cells, enhancing their anti-tumor activity.[1][2][3][5]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Avelumab antibody can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3][5] This engagement leads to the targeted killing of PD-L1-expressing tumor cells by NK cells.[1][3][5]



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## Quantitative Analysis of Immune Cell Subsets

Comprehensive immunophenotyping by flow cytometry is essential to monitor potential changes in immune cell populations following Avelumab treatment. Studies have analyzed a wide range of immune cell subsets without finding statistically significant alterations.[7][8]

Table 1: Major Immune Cell Populations for Monitoring

Cell Type	Subsets	Key Markers
T Cells	CD4+ Helper T Cells, CD8+ Cytotoxic T Cells, Regulatory T Cells (Tregs)	CD3, CD4, CD8, CD25, FOXP3, CD127
B Cells	Naive, Memory	CD19, CD20, IgD, CD27
NK Cells	CD3-, CD56+, CD16+	CD14, CD16
NKT Cells	CD3+, CD56+	
Monocytes	Classical, Intermediate, Non-classical	
Dendritic Cells	Myeloid (mDC), Plasmacytoid (pDC)	CD11c, CD123, HLA-DR
Myeloid-Derived Suppressor Cells (MDSCs)	Monocytic (M-MDSC), Granulocytic (G-MDSC)	CD11b, CD33, HLA-DR-/low, CD14, CD15

Table 2: Example of Detailed T-Cell Subset Analysis

Parent Population	Subset	Markers
CD4+ T Cells	Naive	CD45RA+, CCR7+
Central Memory	CD45RA-, CCR7+	CD45RA+, CCR7+
Effector Memory	CD45RA-, CCR7-	
TEMRA	CD45RA+, CCR7-	
CD8+ T Cells	Naive	CD45RA+, CCR7+
Central Memory	CD45RA-, CCR7+	CD45RA+, CCR7+
Effector Memory	CD45RA-, CCR7-	
TEMRA	CD45RA+, CCR7-	
Regulatory T Cells	CD4+, CD25high, CD127low	

## Experimental Protocols

### Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general steps for staining PBMCs for flow cytometry analysis.

#### Materials:

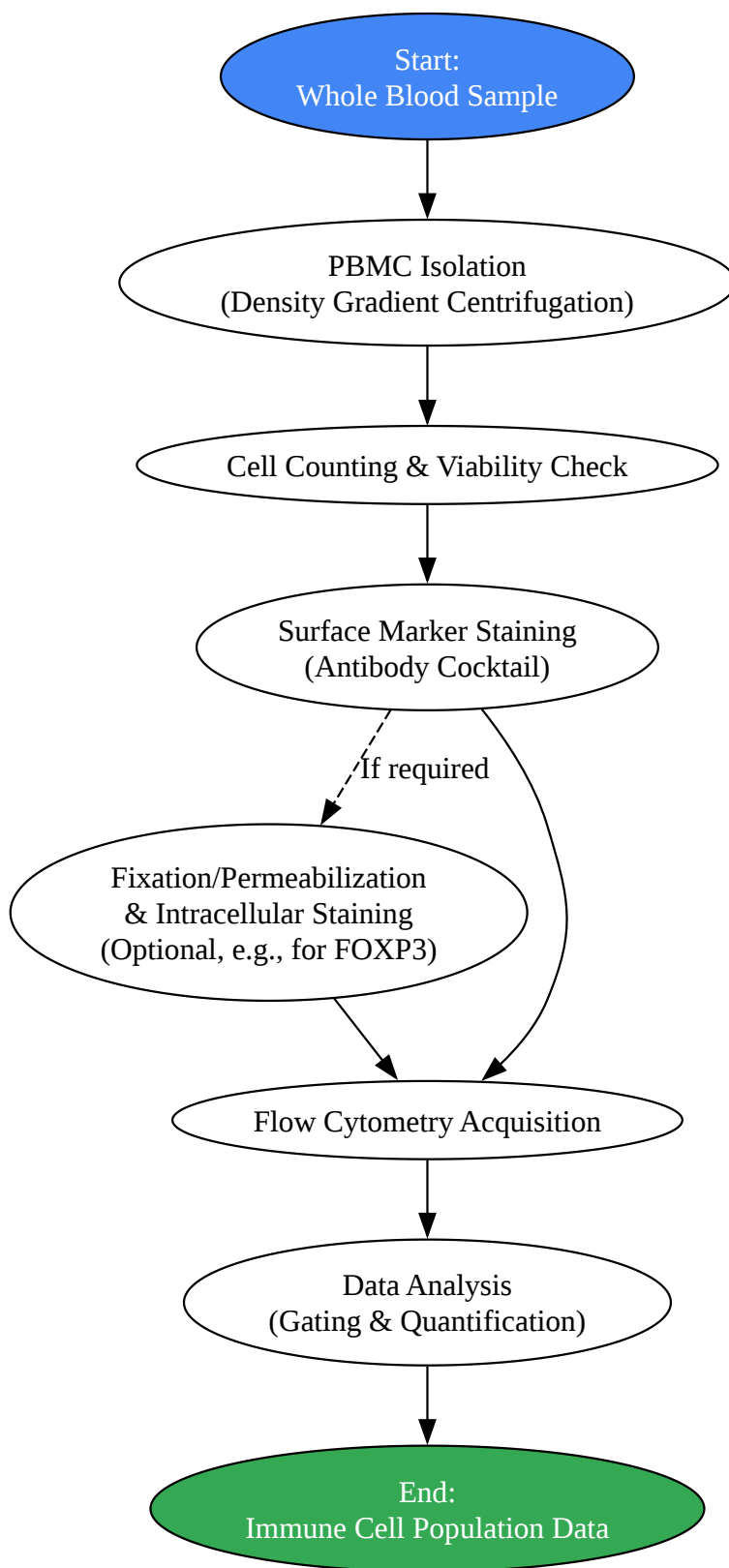
- Blood collection tubes (containing anticoagulant, e.g., EDTA or Heparin)
- Ficoll-Paque or other density gradient medium
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Fluorescently conjugated antibodies (see suggested panels below)
- Fc receptor blocking solution
- Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
- Staining buffer (e.g., PBS with 2% FBS)
- Fixation/Permeabilization buffer (for intracellular staining, e.g., FOXP3)
- Flow cytometer

#### Procedure:

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs twice with PBS.
- Cell Counting and Viability:
  - Resuspend the cell pellet in a known volume of staining buffer.
  - Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.
- Staining:
  - Aliquot approximately  $1 \times 10^6$  cells per tube.
  - Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
  - Add the cocktail of fluorescently conjugated surface antibodies.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells with staining buffer.
  - If staining for intracellular markers (e.g., FOXP3), proceed with fixation and permeabilization according to the manufacturer's instructions, followed by intracellular antibody staining.
  - Resuspend the cells in staining buffer containing a viability dye just before analysis if a non-fixable dye is used. If a fixable viability dye is used, it should be applied before surface staining.
- Flow Cytometry Analysis:
  - Acquire the stained samples on a calibrated flow cytometer.
  - Collect a sufficient number of events for robust statistical analysis.

- Use appropriate compensation controls (e.g., single-stained beads or cells) to correct for spectral overlap.
- Use Fluorescence Minus One (FMO) controls to help set gates accurately.



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## Suggested Flow Cytometry Panels

The design of antibody panels is crucial for accurate identification of immune cell subsets. Here are examples of multicolor flow cytometry panels.

Panel A: T-Cell and NK-Cell Subsets (8-color)

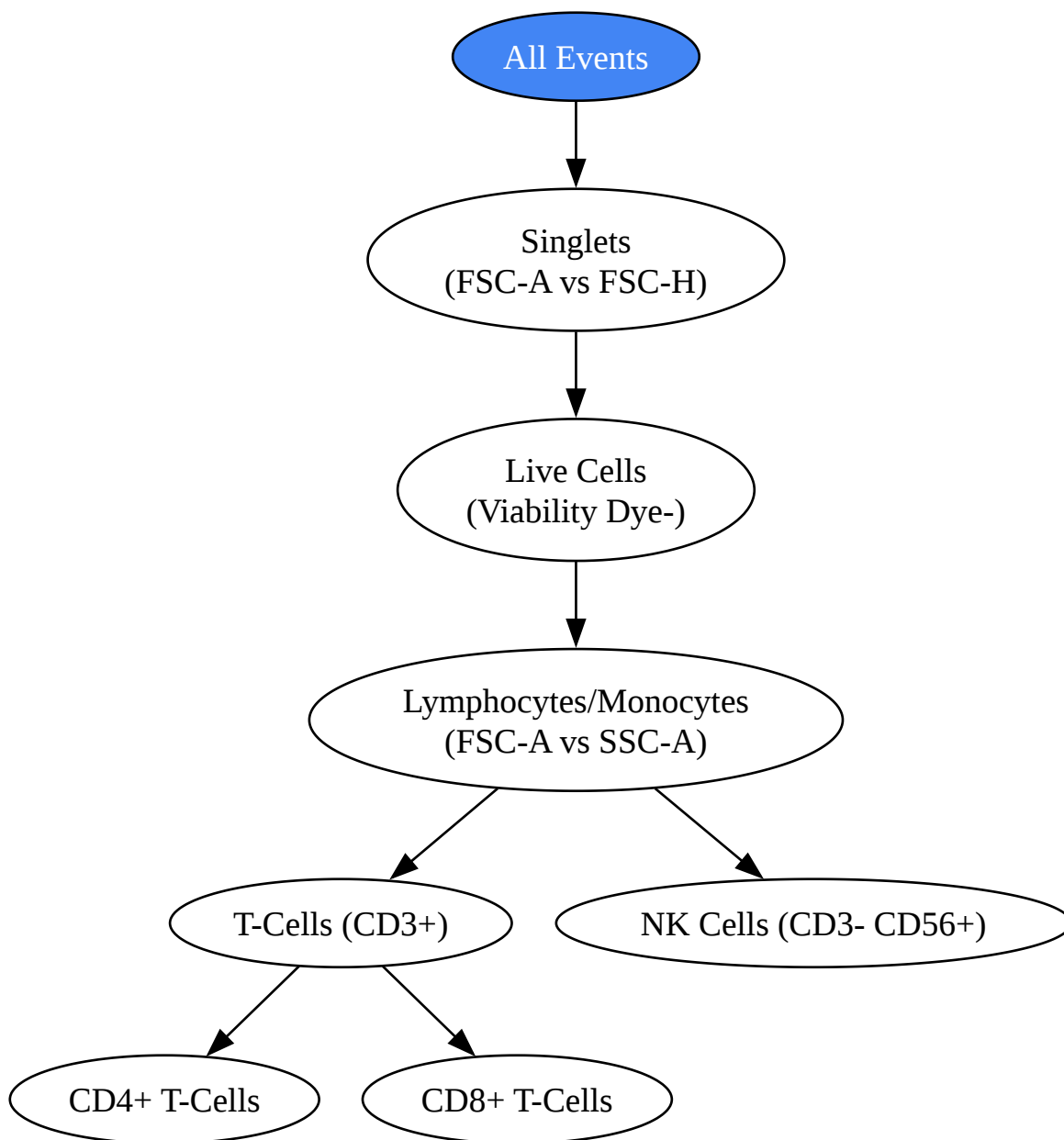
Fluorochrome	Marker
BV421	CD3
BV510	CD4
FITC	CD8
PE	CD56
PerCP-Cy5.5	CD16
PE-Cy7	CD25
APC	CD127
APC-H7	CD45RA

Panel B: B-Cell and Dendritic Cell Subsets (8-color)

Fluorochrome	Marker
BV421	CD19
BV510	CD20
FITC	IgD
PE	CD27
PerCP-Cy5.5	HLA-DR
PE-Cy7	CD11c
APC	CD123
APC-H7	CD14

## Data Analysis and Interpretation

A consistent gating strategy is essential for longitudinal studies.



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### Interpretation of Results:

- Baseline vs. On-Treatment: Compare immune cell frequencies and absolute counts at baseline (before Avelumab administration) with various time points during treatment.[7][8]

- **No Significant Changes Expected:** Based on current literature, it is anticipated that there will be no statistically significant changes in the major immune cell subsets in the peripheral blood following Avelumab treatment.[6][7][8]
- **Potential for ADCC on Dendritic Cells:** Some in vitro studies have suggested that Avelumab can mediate ADCC against PD-L1-expressing dendritic cells by NK cells.[10] This may be a point of investigation in specific research contexts, though its in vivo significance in patients is still under evaluation.
- **Immune Activation Markers:** While cell numbers may not change, the activation status of immune cells can be assessed by including markers such as HLA-DR, CD38, and Ki-67 in the flow cytometry panels.

## Conclusion

Flow cytometry is an indispensable tool for the detailed analysis of the immune system's response to Avelumab. The provided protocols and panel suggestions offer a framework for robust and reproducible immunophenotyping. The collective evidence to date indicates that Avelumab can be administered without causing significant alterations to the balance of peripheral immune cell subsets, supporting its safety profile in this regard. Continuous monitoring of the immune landscape in patients receiving Avelumab will further enhance our understanding of its in vivo mechanisms and may help identify biomarkers of response and resistance.

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